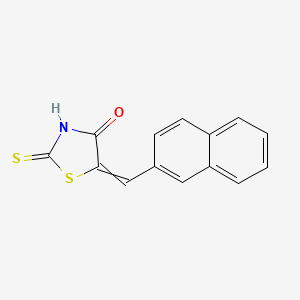

(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one

Description

BenchChem offers high-quality (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(naphthalen-2-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NOS2/c16-13-12(18-14(17)15-13)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8H,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATGWUPYXIYFRKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=C3C(=O)NC(=S)S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389340 | |

| Record name | 4-Thiazolidinone, 5-(2-naphthalenylmethylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107916-92-7 | |

| Record name | 4-Thiazolidinone, 5-(2-naphthalenylmethylene)-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one is a thiazole derivative known for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including cancer and infections. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : C₁₄H₉NOS₂

- CAS Number : 107916-92-7

- Molecular Weight : 273.35 g/mol

- Structure : The thiazole ring structure contributes to its biological activity by facilitating interactions with biological targets.

Antitumor Activity

Research has indicated that (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through mechanisms involving oxidative stress and DNA damage.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses antibacterial and antifungal activities:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 32 | |

| Bacillus subtilis | 16 | |

| Candida albicans | 64 |

The mechanism of action appears to involve disruption of microbial cell membranes and inhibition of critical metabolic pathways.

The biological activity of (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : The compound induces ROS production, leading to oxidative stress in cancer cells.

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell metabolism.

- DNA Interaction : The thiazole moiety facilitates intercalation into DNA, disrupting replication and transcription processes.

Case Studies

Several studies have highlighted the efficacy of (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one in clinical settings:

- Study on Cancer Cells : A recent study evaluated the compound's effects on human lung adenocarcinoma cells (A-549). Results indicated a dose-dependent decrease in cell viability and increased apoptosis markers after treatment with the compound at varying concentrations over 48 hours .

- Antimicrobial Efficacy : Another study focused on the compound's antibacterial effects against multi-drug resistant strains of E. coli. The results demonstrated significant inhibition at low concentrations, suggesting potential for use in treating resistant infections .

Preparation Methods

Condensation of 2-Mercapto-4-thiazolidinone with 2-Naphthaldehyde

A widely used approach involves the condensation of 2-mercapto-4-thiazolidinone with 2-naphthaldehyde under controlled conditions. The reaction typically proceeds as follows:

- Reactants: 2-mercapto-4-thiazolidinone and 2-naphthaldehyde

- Solvent: Ethanol or ethanol/water mixtures

- Catalyst/Base: Potassium carbonate (K2CO3) or other mild bases

- Conditions: Reflux or microwave-assisted heating to accelerate the reaction

- Mechanism: Knoevenagel condensation forming the C=C bond between the thiazole ring and the naphthylmethylene group

This method yields the (5E)-configured product selectively due to the thermodynamic stability of the E-isomer.

Microwave-Assisted Synthesis

Recent advances have employed microwave irradiation to enhance reaction rates and yields. Microwave-assisted synthesis offers:

- Rapid reaction completion (often within minutes)

- Higher yields compared to conventional heating

- Mild reaction conditions reducing side reactions

For example, microwave irradiation at 50 °C with K2CO3 as base in a 1:1 ethanol-water solvent system has been shown to efficiently produce related thiazole derivatives with high purity and yield.

Green Chemistry Approaches

Green synthesis methods emphasize environmentally benign solvents and conditions. The use of water-ethanol mixtures as solvents, combined with mild bases like K2CO3, aligns with green chemistry principles by avoiding toxic solvents and harsh reagents. Purification is typically achieved by simple extraction and column chromatography using silica gel with n-hexane/ethyl acetate mixtures.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Ethanol/Water (1:1) | Enhances solubility and reaction efficiency |

| Base | Potassium carbonate (0.6 equivalents) | Neutralizes HCl formed, promotes condensation |

| Temperature | 50–80 °C (microwave or reflux) | Microwave reduces time significantly |

| Reaction time | 5 min (microwave), up to 60 min (conventional) | Microwave preferred for rapid synthesis |

| Purification | Column chromatography (silica gel) | Eluent: n-hexane:ethyl acetate (10:1) |

| Yield | 78–95% | High yields reported under optimized conditions |

Mechanistic Insights

Density Functional Theory (DFT) calculations and experimental data support a sequential addition–substitution mechanism for the formation of thiazole derivatives via C–S coupling reactions. The mechanism involves:

- Initial nucleophilic attack by the mercapto group on the aldehyde carbonyl carbon

- Formation of a thiazolidinone intermediate

- Subsequent elimination to form the C=C double bond with E-configuration

- Base-assisted deprotonation facilitating the condensation

This mechanism is consistent with the observed high selectivity and yield of the (5E) isomer.

Comparative Analysis of Preparation Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Conventional reflux | Simple, well-established | Longer reaction times, moderate yield |

| Microwave-assisted synthesis | Rapid, higher yields, energy-efficient | Requires microwave equipment |

| Green solvent systems | Environmentally friendly, mild conditions | Solubility issues with some substrates |

Summary of Research Findings

- The condensation of 2-mercapto-4-thiazolidinone with 2-naphthaldehyde is the core synthetic route.

- Microwave-assisted synthesis in ethanol/water mixtures with potassium carbonate base is the most efficient and green method currently reported.

- The reaction proceeds via a Knoevenagel condensation mechanism, yielding predominantly the (5E) isomer.

- Purification by silica gel chromatography yields high-purity products suitable for further applications.

- The methodology is scalable and adaptable for industrial preparation of related thiazole derivatives.

Q & A

Q. What are the recommended synthetic routes for (5E)-2-mercapto-5-(2-naphthylmethylene)-1,3-thiazol-4(5H)-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis of this thiazol-4(5H)-one derivative typically involves condensation reactions between a substituted thiazolidinone precursor and a naphthyl aldehyde. Key steps include:

- Condensation : Reacting 2-mercapto-1,3-thiazol-4-one with 2-naphthaldehyde under acidic or basic conditions (e.g., glacial acetic acid or piperidine) to form the exocyclic double bond. Reflux conditions (8–10 hours) are often employed to drive the reaction to completion .

- Purification : Column chromatography using silica gel with a hexane/ethyl acetate gradient is recommended for isolating the E-isomer.

- Optimization : Adjusting stoichiometry (equimolar ratios of reactants) and temperature (80–100°C) can improve yield. Monitoring via TLC or HPLC ensures reaction progress .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral signatures should researchers expect?

Methodological Answer: A multi-spectroscopic approach is critical:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals:

- Thiol proton (SH) at δ 13.5–14.0 ppm (broad singlet, exchangeable).

- Exocyclic methylene proton (C=CH) at δ 7.8–8.2 ppm (singlet, integration = 1H).

- Naphthyl aromatic protons (8–10 distinct signals in δ 7.2–8.5 ppm) .

- ¹³C NMR : The thiocarbonyl (C=S) appears at δ 180–190 ppm, and the exocyclic double bond (C=C) at δ 120–130 ppm.

- IR Spectroscopy : Strong absorption bands for C=S (1050–1150 cm⁻¹) and conjugated C=O (1650–1700 cm⁻¹) confirm the thiazolidinone core .

- Mass Spectrometry : ESI-MS in positive mode typically shows [M+H]⁺ with isotopic patterns consistent with sulfur atoms. High-resolution MS (HRMS) validates molecular formula .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the bioactivity of this compound against specific molecular targets, considering its structural features?

Methodological Answer: The compound’s α,β-unsaturated carbonyl moiety suggests potential electrophilic reactivity, making it a candidate for covalent inhibition. Experimental design should include:

- Target Selection : Prioritize enzymes with nucleophilic residues (e.g., cysteine proteases, kinases). Molecular docking (using software like AutoDock Vina) can predict binding affinity to targets like SARS-CoV-2 main protease .

- Assay Development :

- Enzyme Inhibition : Use fluorogenic substrates (e.g., Z-FR-AMC for caspases) to measure IC₅₀ values. Include controls with β-mercaptoethanol to test reversibility.

- Cellular Assays : Evaluate cytotoxicity (MTT assay) and apoptosis (Annexin V staining) in cancer cell lines (e.g., MCF-7, HeLa). Compare with non-malignant cells to assess selectivity .

- SAR Studies : Synthesize analogs with modified naphthyl or thiol groups to correlate structure with activity .

Q. What strategies are recommended for analyzing the stability of this compound under varying pH and temperature conditions?

Methodological Answer: Stability studies are critical for assessing shelf life and biological applicability:

- pH Stability :

- Thermal Stability :

- Light Sensitivity : UV-vis spectroscopy (200–400 nm) identifies photodegradation products. Store samples in amber vials under inert gas .

Q. How can computational methods predict the compound’s reactivity and potential metabolites?

Methodological Answer:

- DFT Calculations : Use Gaussian 16 to optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. The exocyclic double bond is likely a site for Michael addition .

- Metabolism Prediction : Software like GLORY or ADMET Predictor simulates Phase I/II metabolism. Expected pathways include:

- Oxidation : Sulfur atoms may oxidize to sulfoxides.

- Conjugation : Glutathione adducts form via thiol-disulfide exchange .

- Molecular Dynamics (MD) : Simulate binding to serum albumin (PDB ID: 1AO6) to predict pharmacokinetic behavior .

Q. What experimental controls are essential when studying this compound’s interaction with biological thiols (e.g., glutathione)?

Methodological Answer:

- Negative Controls : Include reactions without the compound or with a structurally similar inert analog (e.g., methylated thiol derivative).

- Thiol Quenchers : Add excess β-mercaptoethanol or dithiothreitol (DTT) to distinguish between specific and nonspecific thiol interactions .

- LC-MS/MS Analysis : Identify adducts (e.g., [M + GSH - 2H]⁻) in biological matrices. Use isotopic labeling (³⁴S) to track reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.